1-benzyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine is a complex organic compound with the molecular formula C₁₆H₁₉N₃O₂S. It features a piperazine ring substituted with a benzyl group and a 5-nitrothiophen-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine ring.
Attachment of the 5-nitrothiophen-2-ylmethyl Group: This step involves the reaction of 5-nitrothiophene-2-carbaldehyde with the benzylated piperazine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.
Substituted Piperazines: Substitution reactions yield various substituted piperazines depending on the reagents used.
Scientific Research Applications
1-benzyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-(4-nitrophenyl)piperazine: Similar structure but with a nitrophenyl group instead of a nitrothiophenyl group.
1-benzyl-4-(2-nitrobenzyl)piperazine: Features a nitrobenzyl group instead of a nitrothiophenyl group.
Uniqueness
1-benzyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine is unique due to the presence of the nitrothiophenyl group, which imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-benzyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-19(21)16-7-6-15(22-16)13-18-10-8-17(9-11-18)12-14-4-2-1-3-5-14/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRDXGPVYIZUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.